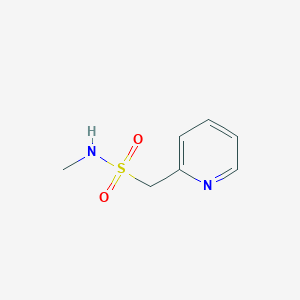![molecular formula C15H10BrN3O5S B13953395 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 531517-33-6](/img/structure/B13953395.png)
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H10BrN3O5S . This compound contains several functional groups, including a bromine atom, a nitro group, a benzoyl group, and a carbamothioylamino group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting with the nitration of benzene to introduce the nitro group. This is followed by bromination to add the bromine atom. The benzoyl group is then introduced through Friedel-Crafts acylation. Finally, the carbamothioylamino group is added through a series of substitution reactions .
Industrial production methods for this compound typically involve large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. These methods require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .
Análisis De Reacciones Químicas
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The benzoyl group can participate in condensation reactions to form more complex molecules
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and acyl chlorides for Friedel-Crafts acylation. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of nitro and bromine groups on biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar compounds to 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid include:
4-Bromo-2-nitrobenzoic acid: Lacks the carbamothioylamino group, making it less versatile in certain reactions.
2-Bromo-5-nitrobenzoyl chloride: Contains a chloride group instead of the carbamothioylamino group, affecting its reactivity.
4-Nitrobenzoic acid: Lacks both the bromine and carbamothioylamino groups, making it less reactive in halogenation and substitution reactions
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.
Propiedades
Número CAS |
531517-33-6 |
|---|---|
Fórmula molecular |
C15H10BrN3O5S |
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
4-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10BrN3O5S/c16-12-6-5-10(19(23)24)7-11(12)13(20)18-15(25)17-9-3-1-8(2-4-9)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25) |
Clave InChI |
URFCKVKITRPIII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



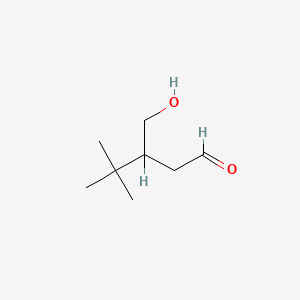
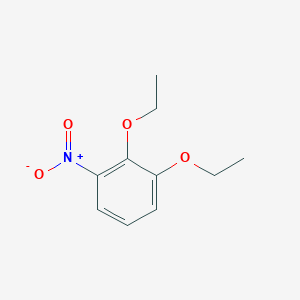
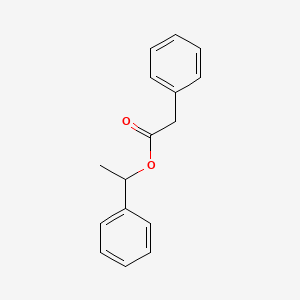
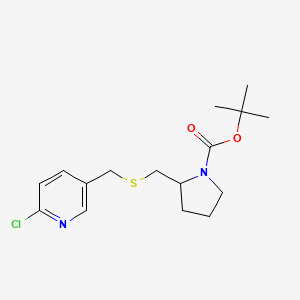
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
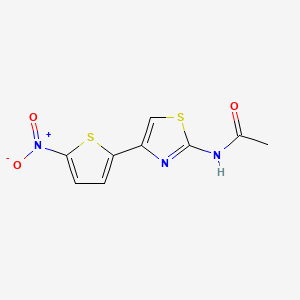
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
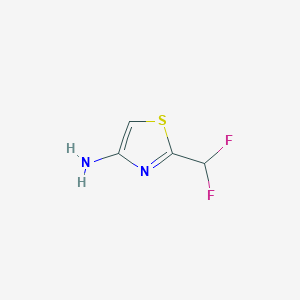
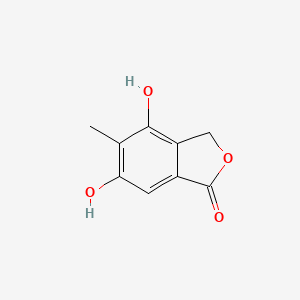

![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
